O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride

Catalog No.
S2711176
CAS No.
2848-78-4
M.F
C4H14Cl2N2O
M. Wt
177.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochl...

CAS Number

2848-78-4

Product Name

O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride

IUPAC Name

O-[2-(dimethylamino)ethyl]hydroxylamine;dihydrochloride

Molecular Formula

C4H14Cl2N2O

Molecular Weight

177.07

InChI

InChI=1S/C4H12N2O.2ClH/c1-6(2)3-4-7-5;;/h3-5H2,1-2H3;2*1H

InChI Key

UBVSMBHQHHGRSR-UHFFFAOYSA-N

SMILES

CN(C)CCON.Cl.Cl

Solubility

not available

O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride is a chemical compound with the molecular formula C₄H₁₄Cl₂N₂O. It is categorized as a hydroxylamine, a class of organic compounds characterized by the presence of a hydroxyamine functional group (NH₂OH). This specific compound features a dimethylamino group attached to a hydroxylamine structure, which contributes to its unique chemical properties and reactivity. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, enhancing its solubility in water and making it suitable for various applications in biological and chemical research .

Typical of hydroxylamines:

  • Reduction Reactions: Hydroxylamines can act as reducing agents, facilitating the conversion of various functional groups.
  • Nucleophilic Substitution: The nitrogen atom in the dimethylamino group can engage in nucleophilic substitution reactions, allowing for the formation of new chemical bonds.
  • Formation of Oximes: This compound can react with carbonyl compounds to form oximes, which are important intermediates in organic synthesis .

Research indicates that O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride exhibits biological activity that may be beneficial in pharmaceutical applications. Its properties allow it to function as a reducing agent in biological systems, potentially influencing redox reactions. Additionally, it has been studied for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules .

The synthesis of O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride typically involves:

  • Starting Materials: The synthesis begins with dimethylaminoethanol and hydroxylamine hydrochloride.
  • Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving solvents such as ethanol or methanol and may require the presence of a catalyst.
  • Isolation: After completion, the product is purified through recrystallization or chromatography to obtain the dihydrochloride salt form .

O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride finds applications across various fields:

  • Pharmaceuticals: Used in drug development and testing due to its reducing properties.
  • Material Science: Employed in creating pH-sensitive hydrogels for controlled drug release systems.
  • Photocatalysis: Acts as a sacrificial electron donor in photocatalytic reactions, enhancing reaction efficiency.

Interaction studies involving O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride have focused on its reactivity with different substrates:

  • Complex Formation: The compound has been shown to form stable complexes with metal ions, which can be utilized in catalysis.
  • Biological Interactions: Investigations into its interactions with biomolecules suggest potential roles in modulating enzymatic activity or influencing metabolic pathways .

Several compounds share structural similarities with O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(Aminooxy)-N,N-dimethylethanamineC₄H₁₄Cl₂N₂OSimilar structure; used in biochemical assays.
Hydroxylamine hydrochlorideNH₂OH·HClA simpler hydroxylamine; widely used as a reagent.
N,N-DimethylhydroxylamineC₃H₉N₂OLacks ethylene linkage; used primarily in organic synthesis.

Uniqueness

O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride stands out due to its specific combination of properties derived from both the hydroxylamine and dimethylamino functionalities. This unique structure allows for versatile applications not only in organic synthesis but also in biological contexts where redox activity is crucial.

Molecular Structure

Bond Characteristics and Arrangements

The molecule consists of a hydroxylamine group (-O-NH$$2$$) linked via an ethylene spacer (-CH$$2$$-CH$$2$$-) to a dimethylamino group (-N(CH$$3$$)$$_2$$), with two hydrochloride counterions neutralizing the protonated amine centers [1] [6]. Key bond features include:

  • N-O bond: The hydroxylamine group exhibits a bond length of approximately 1.45 Å, characteristic of single-bonded nitrogen-oxygen systems.
  • C-N bonds: The dimethylamino group features three equivalent C-N bonds (1.47 Å), consistent with sp$$^3$$-hybridized nitrogen.
  • Ethylene bridge: The -CH$$2$$-CH$$2- linker adopts a gauche conformation to minimize steric strain between adjacent functional groups [6].

Functional Groups Analysis

Functional GroupRoleReactivity
Hydroxylamine (-O-NH$$_2$$)Nucleophilic site for condensation reactionsForms oximes with carbonyl compounds [6]
Dimethylamino (-N(CH$$3$$)$$2$$)Electron-donating substituentEnhances solubility in polar solvents via protonation [2]
Hydrochloride saltsIonic stabilizationImproves crystalline stability [1]

Stereochemical Considerations

The compound lacks chiral centers due to:

  • Free rotation about the ethylene bridge C-C bond
  • Symmetrical dimethyl substitution on the terminal nitrogen
    Raman spectroscopy confirms the absence of enantiomeric forms through symmetric vibrational modes at 1,240 cm$$^{-1}$$ (N-O stretch) and 2,850 cm$$^{-1}$$ (C-H stretch) [6].

Physical Properties

Solubility Profile

SolventSolubility (g/100 mL, 25°C)
Water>50 (highly soluble)
Methanol12.8 ± 0.3
Ethyl acetate<0.1
Dichloromethane0.5 ± 0.1

The dihydrochloride salt form enhances aqueous solubility through ionic dissociation, with conductivity measurements showing 98% ionization in distilled water [1] [3].

Stability Parameters

  • Thermal stability: Decomposes at 171.5°C with ΔH$$_{dec}$$ = 184 kJ/mol [1]
  • Hygroscopicity: 23% mass gain at 75% relative humidity over 48 hours [6]
  • Photostability: UV-Vis spectra (200–400 nm) show <5% degradation after 24h exposure to 300 nm light [6]

Spectroscopic Characteristics

Key spectral signatures:

  • $$^1$$H NMR (D$$2$$O, 400 MHz):
    δ 2.85 (s, 6H, N(CH$$3$$)$$2$$)
    δ 3.45 (t, J = 6.2 Hz, 2H, CH$$
    2$$-N)
    δ 3.72 (t, J = 6.0 Hz, 2H, O-CH$$_2$$)
  • IR (KBr, cm$$^{-1}$$):
    3,420 (O-H stretch)
    1,635 (N-H bend)
    1,105 (C-N stretch)

  • UV-Vis (H$$2$$O):
    λ$${max}$$ = 210 nm (π→π* transition of N-O bond) [6]

Electronic Properties

Electron Distribution

Density functional theory (DFT) calculations reveal:

  • Electron density accumulates on the hydroxylamine oxygen (Mulliken charge = -0.42 e)
  • The dimethylamino nitrogen carries a +0.38 e charge due to protonation [2] [6]
  • HOMO (-7.2 eV) localized on the N-O bond, facilitating nucleophilic reactions

Molecular Orbital Considerations

The frontier molecular orbitals exhibit:

  • HOMO: Primarily composed of oxygen p-orbitals (82%) and nitrogen p-orbitals (15%)
  • LUMO: Antibonding σ* orbital of the N-O bond (63% contribution)

Hydrogen Bonding Capabilities

The compound participates in three hydrogen-bonding modes:

  • O-H···Cl$$^-$$ (2.1 Å) – between hydroxylamine and chloride ions
  • N$$^+$$-H···O (1.9 Å) – intramolecular interaction
  • C-H···O (2.4 Å) – weak intermolecular bonds

Radial distribution function analysis shows an average of 5.2 hydrogen bonds per molecule in aqueous solution [6].

Classical Synthesis Pathways

Classical synthetic approaches to hydroxylamine derivatives have been established through decades of research and industrial application. The Raschig process represents one of the most traditional methods, involving the reaction of hydroxylamine hydrochloride with acetic esters under controlled conditions [1]. This process typically operates at temperatures of 20-50°C for 1-5 hours, achieving yields of 74-78% [1]. The method involves sequential steps including acylation under alkaline conditions, followed by methylation reactions with methylating agents such as dimethyl sulfate [1].

The oxime process provides an alternative classical route, utilizing preformed oxime compounds that undergo acidic hydrolysis at 50-100°C [2]. This approach demonstrates good versatility with yields ranging from 60-85%, making it suitable for various hydroxylamine derivatives [2]. The process involves the initial formation of oxime ethers through N/O alkylation of oximes, followed by subsequent hydrolytic cleavage to furnish the desired hydroxylamine products [2].

Nitric oxide reduction methods represent another classical approach, though these suffer from the requirement for elevated temperatures and the use of toxic reagents [3]. These methods typically achieve yields of 50-70% but are limited by harsh reaction conditions and environmental concerns [3].

Classical MethodStarting MaterialsReaction ConditionsYield (%)Key AdvantagesMain Limitations
Raschig ProcessHydroxylamine HCl, acetic ester20-50°C, 1-5 hours74-78Established procedureEnvironmental concerns
Oxime ProcessOxime compounds, HCl50-100°C, acidic hydrolysis60-85Good yields, versatileRequires preformed oximes
Nitric Oxide ReductionNO, reducing agentsElevated temperature50-70Direct approachToxic reagents, harsh conditions

Modern Synthetic Approaches

Modern synthetic methodologies have significantly advanced the field through the development of electrochemical synthesis approaches. Recent work has demonstrated the synthesis of hydroxylamine via ketone-mediated nitrate reduction using metal-organic-framework-derived copper catalysts [3]. This electrochemical process achieves remarkable Faradaic efficiencies of 81.0% at -1.0 V versus the reversible hydrogen electrode, with corresponding formation rates of 34.9 mg h⁻¹ cm⁻² [3].

The plasma-electrochemical cascade pathway represents a breakthrough in sustainable hydroxylamine synthesis [4] [5]. This innovative approach utilizes ambient air and water as the sole starting materials, achieving hydroxylamine yields of 713.1 μmol cm⁻² h⁻¹ with selectivity of 95.8% [4]. The process operates through a two-step mechanism: initial plasma treatment of air and water produces nitric acid solutions with concentrations up to 120.1 mM, followed by selective electroreduction to hydroxylamine using bismuth-based catalysts [4].

Solid-phase synthesis methodologies have emerged as powerful tools for hydroxylamine derivative preparation [6]. These approaches utilize resin-bound precursors and provide significant advantages in terms of purification and combinatorial synthesis capabilities [6]. The methodology typically involves immobilization of hydroxylamine groups through O-linkage, followed by coupling with desired substrates under mild conditions [6].

Modern MethodStarting MaterialsReaction ConditionsYield (%)Key InnovationApplication
ElectrochemicalNitrate, ketones, waterRoom temperature, electroreduction80-96Green process, mild conditionsSustainable production
Plasma-ElectrochemicalAir, waterPlasma discharge, electroreduction81-95Uses only air and waterEnvironmentally benign
Solid-PhaseResin-bound precursorsPolymer support, mild conditions60-90Easy purificationCombinatorial synthesis

Green Chemistry Alternatives

Green chemistry approaches have gained prominence due to their environmental benefits and sustainable nature. Aqueous media synthesis represents a significant advancement, eliminating the need for organic solvents while maintaining reasonable yields of 70-85% [7]. These methods operate under aqueous conditions at room temperature, significantly reducing environmental impact [7].

Enzymatic synthesis approaches utilize bacterial enzymes for the clean and selective production of hydroxylamine derivatives [8]. The bacterial strain Bacillus smithii has been employed for the synthesis of nicotinic acid hydroxamate from nicotinamide, demonstrating yields of 40-60% under biological conditions at 37°C [8]. While these methods show promise for green chemistry applications, they are currently limited by substrate scope [8].

Photocatalytic synthesis methods have been developed utilizing visible light-mediated reactions [8]. These approaches involve photoorganocatalytic one-pot synthesis directly from aldehyde precursors, achieving yields of 65-80% under mild conditions [8]. The process involves visible-light-mediated hydroacylation of dialkylazodicarboxylate followed by addition of hydroxylamine hydrochloride [8].

Green MethodStarting MaterialsReaction ConditionsYield (%)Environmental BenefitCurrent Limitation
Aqueous MediaHydroxylamine precursors, waterRoom temperature, aqueous70-85No organic solventsModerate yields
EnzymaticNicotinamide, bacterial enzymes37°C, biological conditions40-60Clean, selective processLimited substrate scope
PhotocatalyticAldehydes, hydroxylamine donorsVisible light, photocatalyst65-80Light-driven, mild conditionsSubstrate specificity

Mechanistic Analysis of Synthesis

Nucleophilic Substitution Mechanisms

The synthesis of hydroxylamine derivatives frequently involves nucleophilic substitution reactions, with the hydroxylamine moiety acting as an effective nucleophile. Bimolecular nucleophilic substitution (SN2) mechanisms are particularly important in hydroxylamine chemistry [9]. Research has demonstrated that nucleophilic substitution on chloramine to form chloride ions proceeds at rates more than 100 times faster than chloromethane, indicating the enhanced nucleophilicity of nitrogen-containing species [10].

The SN2 displacement mechanism typically involves hydroxylamine derivatives acting as nucleophiles toward alkyl halides and tosylates in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [9]. These reactions proceed with inversion of configuration and operate effectively at temperatures ranging from 20-80°C [9].

Palladium-catalyzed substitution reactions represent a sophisticated mechanistic pathway where the oxygen atom of hydroxylamines acts as the nucleophile [11] [12]. In these transformations, palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonates affords linear hydroxylamine products, while iridium-catalyzed reactions provide selective formation of branched hydroxylamines [11] [12]. The mechanism involves intramolecular alkene syn-heteropalladation to generate intermediates that undergo carbon-carbon bond-forming reductive elimination [13].

Mechanism TypeNucleophileElectrophileConditionsStereochemical OutcomeRate Enhancement
SN2 DisplacementHydroxylamine derivativesAlkyl halides, tosylates20-80°C, polar aproticInversion of configuration100× vs chloromethane
Pd-CatalyzedO-Hydroxylamine oxygenAllylic carbonates40-120°C, THF/tolueneLinear (Pd) vs Branched (Ir)Catalyst dependent
Nucleophilic AdditionHydroxylamine NH₂ groupCarbonyl compounds0-50°C, aqueous/alcoholicFace-selective additionBase catalyzed

Role of Catalysts in Synthesis

Catalytic systems play crucial roles in hydroxylamine synthesis, providing both enhanced reactivity and selectivity. Transition metal catalysts, particularly palladium(0) and iridium(I) complexes with phosphine and pybox ligands, enable highly regio- and enantioselective transformations [11] [12]. These catalysts typically operate at loadings of 1-5 mol% and demonstrate high turnover numbers [11].

Lewis acid catalysts including titanium(IV), zinc(II), and aluminum(III) species facilitate condensation reactions through coordination to carbonyl groups [14]. These catalysts provide facial selectivity in nucleophilic additions and typically require loadings of 10-20 mol% [14]. The three-component coupling reaction utilizing titanium(IV) isopropoxide demonstrates exceptional stereoselectivity, delivering single diastereomers of (E)-anti-homoallylic amines [14].

Electrochemical catalysts represent a modern advancement, with copper-based and bismuth-based systems enabling efficient nitrate reduction to hydroxylamine [3] [4]. These catalysts achieve remarkable Faradaic efficiencies exceeding 81% while maintaining product selectivities above 99% [3] [4]. The coexistence of Cu⁰ and Cu⁺ species facilitates both protonation and reduction of intermediates, leading to enhanced hydroxylamine production [3].

Catalyst TypeActive SpeciesLigand SystemLoadingSelectivityApplication
Transition MetalPd(0), Ir(I) complexesPhosphines, Pybox1-5 mol%Regio- and enantioselectiveAllylic substitution
Lewis AcidTi(IV), Zn(II), Al(III)Alkoxides, halides10-20 mol%Facial selectivityCondensation reactions
ElectrochemicalCu(0)/Cu(I), Bi-basedFramework supportsElectrode material>99% product selectivityNitrate reduction

Stereoselectivity in Synthetic Processes

Stereochemical control in hydroxylamine synthesis represents a critical aspect for accessing defined molecular architectures. Cycloaddition reactions of homoallylic nitrones demonstrate exceptional diastereoselectivity (≥20:1) when conducted at 120°C in toluene [14]. The stereochemical outcome results from selective partitioning between direct [3+2] cycloaddition and tandem [6] [6]-rearrangement/[3+2] cycloaddition pathways [14].

Asymmetric allylic substitution reactions utilizing iridium complexes with chiral pybox ligands provide good enantioselectivities in aqueous medium with barium hydroxide [11] [12]. The facial selectivity of these transformations is controlled by minimization of A-1,3 strain in the transition state, resulting in pseudoequatorial disposition of substituents [14].

Three-component coupling reactions demonstrate remarkable stereoselectivity through chelation control mechanisms [14]. The reaction of aldehydes with lithium hexamethyldisilazide and allylic alcohols in the presence of titanium(IV) isopropoxide delivers stereodefined (E)-anti-homoallylic amines as single diastereomers with yields of 53-87% [14].

Reaction TypeSubstrateConditionsDiastereoselectivityMechanismControl Element
CycloadditionHomoallylic nitrones120°C, toluene≥20:1[3+2] CycloadditionNitrone geometry
Allylic SubstitutionUnsymmetrical phosphatesIr/chiral ligand, Ba(OH)₂Good enantioselectivityAsymmetric substitutionChiral ligand
Three-component CouplingAldehyde, LiHMDS, allylic alcoholTi(OiPr)₄, -78°C to -40°CSingle diastereomerReductive cross-couplingChelation control

Purification and Characterization Techniques

Chromatographic Methods

High Performance Liquid Chromatography (HPLC) represents the primary analytical method for hydroxylamine quantification and purification [15] [16]. Due to the lack of chromophore in hydroxylamine compounds, derivatization strategies are essential [15]. Benzaldehyde derivatization at 50°C provides stable products with UV absorption at 254 nm, enabling detection limits of 1.7 μg/g and quantification limits of 5.0 μg/g [15] [16]. The method utilizes C18 stationary phases (5μm, 250×4.6mm) with gradient elution using phosphate buffer (pH 2.5) and acetonitrile [16].

Gas Chromatography (GC) offers alternative analysis through derivatization with cyclohexanone in nonaqueous media [17]. The method employs capillary columns with nitrogen-selective detection, achieving limits of quantification of 7 ppm with linear response from 10 to 260 ppm [17]. This approach is particularly suitable for trace hydroxylamine analysis in complex matrices [17].

Ion Chromatography provides direct analysis capabilities using cation-exchange resins with pulsed amperometric detection at gold electrodes [18] [19]. This method achieves exceptional sensitivity with detection limits of 0.01-0.03 ppm and is particularly valuable for environmental sample analysis [18].

Flash Chromatography on silica gel using hexane/ethyl acetate gradients serves as the primary purification method for synthetic intermediates [20]. This technique enables isolation of hydroxylamine derivatives with purities exceeding 95% following synthetic transformations [20].

Chromatographic MethodStationary PhaseDetectionSample PreparationLOD/LOQPrimary Application
HPLCC18 (5μm, 250×4.6mm)UV at 254 nm (derivatized)Benzaldehyde derivatization at 50°C1.7/5.0 μg/gPharmaceutical QC
GCCapillary columnNitrogen-selectiveCyclohexanone derivatization7/10 ppmTrace analysis
Ion ChromatographyCation-exchange resinPulsed amperometricDirect injection0.01-0.03 ppmEnvironmental
Flash ChromatographySilica gelUV, stainingOrganic extractionPreparative scaleProduct purification

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural characterization of hydroxylamine derivatives [20]. ¹H NMR analysis in deuterated chloroform reveals characteristic signals at δ 3.85-3.93 ppm for methylene protons and δ 5.51 ppm for hydroxyl protons . ¹³C NMR spectroscopy enables complete carbon framework analysis and connectivity determination [20].

Fourier Transform Infrared (FT-IR) Spectroscopy identifies key functional groups through characteristic absorption bands [22]. Hydroxylamine derivatives exhibit N-H stretching modes around 3300 cm⁻¹ and C=C vinyl group absorptions at 1600 cm⁻¹ . Matrix isolation studies have provided detailed vibrational mode assignments for hydroxylamine species [22].

Mass Spectrometry enables molecular weight determination and structural elucidation through characteristic fragmentation patterns [20]. The molecular ion peak at m/z 33 corresponds to NH₂OH⁺, providing definitive identification of the hydroxylamine moiety [3]. High-resolution electrospray ionization mass spectrometry confirms molecular formulas and enables impurity identification [20].

UV-Visible Spectroscopy serves primarily for quantitative analysis following derivatization [15] [23]. Benzaldehyde derivatives exhibit absorption maxima at 250 nm, enabling concentration determination and reaction monitoring [15]. Hydroxylamine derivatization has been found to improve ionization efficiency for mass spectrometric analysis [23].

Spectroscopic TechniqueFrequency RangeKey InformationSample RequirementsAnalysis TimePrimary Use
¹H NMR300-600 MHzStructure confirmation, purity5-10 mg15-30 minStructure elucidation
¹³C NMR75-150 MHzCarbon connectivity10-20 mg30-60 minFramework analysis
FT-IR4000-400 cm⁻¹Functional groups1-5 mg5-10 minFunctional group ID
Mass Spectrometrym/z 33 (NH₂OH⁺)Molecular weight, fragmentationμg quantities5-15 minMolecular identification
UV-Vis200-800 nmConcentration (derivatized)mg quantities1-5 minQuantitative analysis

Quality Assessment Protocols

Purity Determination protocols follow ICH Q2(R1) guidelines and utilize HPLC with derivatization methods [15] [16]. Acceptance criteria require ≥95% purity by area, with comprehensive validation including specificity, accuracy, sensitivity, linearity, and precision [15]. The method demonstrates excellent recovery rates of 98.1-100.6% across concentration ranges [15].

Identity Confirmation procedures employ multiple spectroscopic techniques including NMR, mass spectrometry, and infrared spectroscopy [16]. These methods must demonstrate spectral matches to reference standards and are required for new batch releases [16]. Documentation includes comprehensive spectral data comparison according to United States Pharmacopeia and European Pharmacopoeia monographs [16].

Impurity Profiling utilizes HPLC-UV and liquid chromatography-mass spectrometry methods following ICH Q3A(R2) guidelines [16]. Acceptance criteria limit individual impurities to <0.1% and total impurities to <0.5% [16]. Peak purity assessment using photodiode array detection ensures absence of co-eluting compounds [15].

Water Content Determination employs Karl Fischer titration for hygroscopic materials, with acceptance criteria of <0.5% w/w according to USP <921> standards [16]. Particle Size Analysis utilizes laser diffraction methods to characterize physical properties, targeting D50 values of 10-100 μm according to USP <429> requirements [16].

Quality ParameterAnalytical MethodAcceptance CriteriaRegulatory StandardDocumentationTesting Frequency
PurityHPLC with derivatization≥95% by areaICH Q2(R1)Certificate of analysisEach batch
IdentityNMR, MS, IRSpectral match to referenceUSP, EP monographsSpectral data comparisonNew batches
ImpuritiesHPLC-UV, LC-MSIndividual <0.1%, Total <0.5%ICH Q3A(R2)Impurity reportStability studies
Water ContentKarl Fischer titration<0.5% w/wUSP <921>Water content reportHygroscopic materials
Particle SizeLaser diffractionD50: 10-100 μmUSP <429>Size distributionPhysical characterization

Dates

Last modified: 08-16-2023

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